molecular formula C20H33N3O6S2 B12743377 Spiruchostatin A (reduced) CAS No. 382607-39-8

Spiruchostatin A (reduced)

Cat. No.: B12743377
CAS No.: 382607-39-8
M. Wt: 475.6 g/mol
InChI Key: YTOHLXIXCGJIOG-HDXRNPEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Bicyclic Depsipeptide Natural Product

Spiruchostatin A is classified as a bicyclic depsipeptide natural product. nih.gov Depsipeptides are a class of chemical compounds that contain both peptide (amide) and ester bonds in their structure. The "bicyclic" designation refers to the presence of two ring structures within the molecule. mdpi.com This complex architecture is a hallmark of a family of natural products that includes other potent biological agents like FK228 (also known as romidepsin). nih.govacs.org The core structure of spiruchostatin A features a 15-membered bicyclic depsipeptide ring. nih.gov

The biosynthesis of spiruchostatin A is achieved through a hybrid pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. This intricate biosynthetic machinery is responsible for assembling the unique building blocks of the molecule, including a distinctive 4-amino-3-hydroxy-5-methylhexanoic acid (AHMHA) residue. wikipedia.org The final structure is characterized by a disulfide bond, which is a key feature for its biological function. nih.gov

Historical Discovery and Biological Relevance

Spiruchostatin A was first isolated from the fermentation broth of a bacterial strain, Pseudomonas sp. Q71576. npatlas.org The discovery was the result of a screening program of over 40,000 microbial strains aimed at identifying substances that could enhance the transcriptional activity of plasminogen activator inhibitor-1. nih.gov This initial finding hinted at its potential to modulate gene expression. npatlas.org

Subsequent research has revealed the significant biological relevance of spiruchostatin A, particularly in the context of cancer research. nih.gov It has demonstrated potent antitumor activities, including the ability to induce programmed cell death (apoptosis) and inhibit the growth of tumors in various experimental models. nih.govresearchgate.net Its therapeutic potential is an area of active investigation, with studies exploring its efficacy both as a single agent and in combination with other anticancer drugs. nih.govnih.gov

Significance as a Potent Histone Deacetylase Inhibitor

The primary mechanism through which spiruchostatin A exerts its biological effects is by acting as a potent inhibitor of histone deacetylases (HDACs). medchemexpress.comaacrjournals.orgacs.org HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.govmedchemexpress.com This deacetylation process leads to a more condensed chromatin structure, which generally suppresses gene transcription. nih.gov

By inhibiting HDACs, spiruchostatin A leads to the accumulation of acetylated histones. medchemexpress.com This, in turn, results in a more relaxed chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes like p21WAF1/Cip1. medchemexpress.com Spiruchostatin A exhibits selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.gov This selectivity is considered advantageous as it may minimize off-target effects. The potency of spiruchostatin A as an HDAC inhibitor is notable, with studies reporting IC50 values in the nanomolar range. medchemexpress.comaacrjournals.orgacs.org

Table 1: Inhibitory Concentration (IC50) of Spiruchostatin A and Other HDAC Inhibitors

CompoundIC50 in MCF7 breast cancer cells
Spiruchostatin A6 nM aacrjournals.org
FK2280.8 nM aacrjournals.org
Trichostatin A (TSA)44 nM aacrjournals.org
Suberoylanilide Hydroxamic Acid (SAHA)500 nM aacrjournals.org

Prodrug Nature and Biological Activation Mechanism

Spiruchostatin A functions as a prodrug, meaning that it is administered in an inactive or less active form and is then converted to its active form within the body. medchemexpress.comacs.orguea.ac.uk The activation of spiruchostatin A involves the reduction of its intramolecular disulfide bond. mdpi.comuea.ac.uk This reduction is thought to be mediated by intracellular reducing agents, such as glutathione.

The reduced form of spiruchostatin A, sometimes referred to as RedYM or OBP-801-SH, is the biologically active molecule. medchemexpress.com This active form contains a free thiol (sulfhydryl) group, which is crucial for its ability to bind to the zinc-containing active site of HDAC enzymes. mdpi.comacs.org This interaction inhibits the enzymatic activity of HDACs, leading to the downstream effects on gene expression and cell function. mdpi.com The prodrug approach can offer advantages, such as improved stability and cellular uptake of the compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

382607-39-8

Molecular Formula

C20H33N3O6S2

Molecular Weight

475.6 g/mol

IUPAC Name

(2S,6R,9S,12R,13S)-13-hydroxy-6-methyl-12-propan-2-yl-2-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-5,8,11-triazacyclopentadecane-4,7,10,15-tetrone

InChI

InChI=1S/C20H33N3O6S2/c1-11(2)18-15(24)9-17(26)29-13(6-4-5-7-30)8-16(25)21-12(3)19(27)22-14(10-31)20(28)23-18/h4,6,11-15,18,24,30-31H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4+/t12-,13-,14-,15+,18-/m1/s1

InChI Key

YTOHLXIXCGJIOG-HDXRNPEWSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H]([C@H](CC(=O)O[C@@H](CC(=O)N1)/C=C/CCS)O)C(C)C)CS

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(CC(=O)OC(CC(=O)N1)C=CCCS)O)C(C)C)CS

Origin of Product

United States

Biosynthetic Pathways and Production Optimization

Natural Source Organisms: Pseudomonas sp. Q71576

Spiruchostatin A is a natural product synthesized by the Gram-negative bacterium Pseudomonas sp. Q71576 nih.govoup.comnih.govdntb.gov.ua. This motile bacterium, distinguished by a single polar flagellum, was originally isolated from a soil sample collected in Nagano, Japan nih.gov. While it is the natural producer of spiruchostatins, the yield in the wild-type strain is low, which has historically limited the supply available for extensive research and potential clinical development nih.govoup.comdntb.gov.ua. This supply challenge spurred efforts to understand and engineer its biosynthetic machinery.

Elucidation of the Spiruchostatin Biosynthetic Gene Cluster (spi)

To overcome the low production titers, researchers identified the complete spiruchostatin biosynthetic gene cluster, designated as spi, through rapid genome sequencing of Pseudomonas sp. Q71576 nih.govoup.comnih.govdntb.gov.ua. The identification and subsequent characterization of this gene cluster were pivotal, providing the genetic foundation needed for targeted yield improvement strategies nih.govnih.gov. The function of the cluster was confirmed when the deletion of a key biosynthetic gene, spiA, resulted in the complete abolishment of spiruchostatin production nih.gov.

The spi gene cluster shows significant similarity in organization and sequence to the FK228 biosynthetic gene cluster (dep) found in the bacterium Chromobacterium violaceum No. 968 nih.govoup.comnih.govdntb.gov.ua. This homology is expected, given the structural resemblance between spiruchostatin and FK228. Both clusters are responsible for directing a hybrid biosynthetic pathway.

The spi gene cluster is comprised of 14 distinct genes, each playing a specific role in the synthesis, regulation, and transport of spiruchostatin. These genes can be categorized based on their predicted functions in the biosynthetic pathway, including nonribosomal peptide synthesis, polyketide synthesis, tailoring, regulation, and resistance nih.gov.

Table 1: Key Genes in the Spiruchostatin (spi) Biosynthetic Gene Cluster and Their Functions

GeneCategoryDeduced Function
spiANonribosomal Peptide Synthetase (NRPS)Core enzyme in peptide backbone assembly
spiDE1Nonribosomal Peptide Synthetase (NRPS)Core enzyme in peptide backbone assembly
spiE2Nonribosomal Peptide Synthetase (NRPS)Core enzyme in peptide backbone assembly
spiBPolyketide Synthase (PKS)Core enzyme in polyketide chain extension
spiC1Polyketide Synthase (PKS)Core enzyme in polyketide chain extension
spiC2Polyketide Synthase (PKS)Core enzyme in polyketide chain extension
spiFTailoring EnzymePost-assembly modification of the molecule
spiHTailoring EnzymePost-assembly modification of the molecule
spiJTailoring EnzymePost-assembly modification of the molecule
spiGResistance GenePutative self-resistance protein
spiIResistance GenePutative self-resistance protein
spiRRegulatory GeneLysR type transcriptional activator of the pathway
spiPAcyltransferasePutative malonyl CoA acyltransferase

The biosynthesis of spiruchostatin A is accomplished through a hybrid pathway that combines modules from both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) nih.govnih.gov. This complex enzymatic assembly line is responsible for the sequential addition of specific building blocks to create the final depsipeptide structure. The predicted sequence of polymerization begins with a derivative of L-cysteine, which is followed by the incorporation of two malonyl-CoA units (by PKS modules), a D-alanine, a D-cysteine, and a derivative of L-valine (by NRPS modules), and is finalized with the addition of another malonyl-CoA unit nih.gov. This intricate thiotemplated mechanism is analogous to the well-studied biosynthesis of FK228 nih.govnih.gov.

Strategies for Enhanced Biosynthesis and Yield Improvement

The wild-type Pseudomonas sp. Q71576 strain produces a combined total of approximately 14.5 mg/L of spiruchostatins A and B under laboratory fermentation conditions nih.gov. This low native production level necessitated the development of genetic strategies to amplify the biosynthetic output.

Leveraging the newly identified spi gene cluster, researchers focused on manipulating its regulatory elements to boost transcription and, consequently, production. Overexpression of the native pathway-specific transcriptional activator, spiR, in the wild-type strain led to a significant 268% increase in the combined spiruchostatin titer, reaching 53.5 mg/L nih.govoup.com.

A more dramatic increase was achieved by introducing and overexpressing a heterologous regulatory gene, depR, from the FK228 biosynthetic gene cluster. This approach resulted in a remarkable 1,285% increase in production, elevating the combined titer to 200.8 mg/L nih.govoup.com. Further analysis revealed that the potent effect of the heterologous depR activator was due in part to its ability to upregulate the expression of the native spiR gene, demonstrating a powerful method for exploiting metabolic potential by manipulating transcriptional regulation nih.govoup.com.

Table 2: Impact of Genetic Engineering on Spiruchostatin Production

Strain / ConditionCombined Titer (A+B)Percentage Increase
Wild-Type Pseudomonas sp. Q7157614.5 mg/L0%
Overexpression of native spiR gene53.5 mg/L268%
Overexpression of heterologous depR gene200.8 mg/L1,285%

Overexpression of Transcriptional Activators (spiR, depR)

The biosynthesis of spiruchostatins in the wild-type Pseudomonas sp. Q71576 (PsWT) is often low, which presents a challenge for further research and development. nih.gov One of the primary reasons for this low yield can be a suboptimal level of gene expression within the spiruchostatin biosynthetic (spi) gene cluster. nih.gov To address this, research has focused on manipulating transcriptional activators that regulate the expression of the spi gene cluster.

The spi gene cluster contains a native regulatory gene, spiR, which encodes a LysR-type transcriptional activator believed to be dedicated to spiruchostatin biosynthesis. nih.gov Additionally, the gene cluster for FK228, a structurally similar compound, contains a regulatory gene called depR. nih.gov Overexpression of both the native activator, spiR, and the heterologous activator, depR, in Pseudomonas sp. Q71576 has been shown to significantly enhance the production of spiruchostatins A and B.

In its wild-type state, Pseudomonas sp. Q71576 produces a combined total of approximately 14.5 mg/L of spiruchostatins A and B. nih.gov Overexpression of the native spiR gene led to a 268% increase in production, reaching a combined titer of 53.5 mg/L. nih.gov More dramatically, the overexpression of the heterologous depR gene from the FK228 biosynthetic pathway resulted in a 1,285% increase, boosting the combined titer to 200.8 mg/L. nih.gov Further investigation revealed that the heterologous activator, DepR, likely functions by upregulating the expression of the native spiR gene, which in turn enhances the expression of other genes in the spi cluster. nih.gov

Table 1: Effect of Transcriptional Activator Overexpression on Spiruchostatin Production

Strain Gene Overexpressed Combined Titer (mg/L) Percentage Increase (%)
Wild-Type (PsWT) None 14.5 0%
PsWT with spiR spiR 53.5 268%
PsWT with depR depR 200.8 1285%

Substrate Assimilation and Precursor Supply Optimization

Another significant bottleneck in the production of spiruchostatin A is the limited availability of necessary biosynthetic precursors. nih.gov The spiruchostatin biosynthetic pathway is a hybrid system that utilizes both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.gov This complex pathway requires a steady supply of specific building blocks for efficient production.

The PKS modules require short-chain fatty acids in the form of coenzyme A (CoA) esters, such as acetyl-CoA and malonyl-CoA, to assemble the polyketide portions of the molecule. mdpi.com The NRPS modules, in turn, incorporate specific amino acids to form the peptide backbone. Therefore, optimizing the intracellular pools of these essential precursors is a key strategy for enhancing yield.

Metabolic engineering approaches can be employed to channel metabolic flux towards the synthesis of these precursors. mdpi.com While specific precursor feeding strategies for spiruchostatin have not been extensively detailed, research on analogous secondary metabolite production highlights the importance of this approach. Furthermore, variations observed in the relative abundance of spiruchostatins A and B in different mutant strains are thought to be caused by variations in how the biosynthetic pathway assimilates available substrates. nih.gov This suggests that controlling the precursor supply could not only increase total titer but also potentially influence the ratio of the final products.

Chemical Synthesis and Structural Modifications

Total Synthesis Methodologies

The total synthesis of Spiruchostatin A has been successfully achieved by several research groups, providing unambiguous confirmation of its structure. nih.govfigshare.comsoton.ac.uk These synthetic endeavors have been crucial in verifying the stereochemistry and providing access to material for biological evaluation. nih.gov

Synthetic strategies toward Spiruchostatin A and its related compounds have often employed convergent and unified methodologies. nih.govnih.gov A convergent approach involves the independent synthesis of key molecular fragments, which are then combined to form the final complex molecule. researchgate.net This is exemplified by retrosynthetic disconnections of Spiruchostatin A into distinct building blocks, such as a D-cysteine, a D-alanine, a statine (B554654) building block, and (S)-3-hydroxy-7-mercaptohept-4-enoic acid. researchgate.net

Unified approaches are designed to be flexible, allowing for the synthesis of not only the natural product but also a variety of analogues by substituting different building blocks. nih.govresearchgate.net For instance, the synthesis of Spiruchostatins C and D was achieved in a highly convergent and unified manner, featuring the amide coupling of a dipeptide-containing segment with another amino acid-containing segment to assemble the linear precursors for cyclization. nih.gov This adaptability is essential for exploring the chemical space around the natural product scaffold.

Several key chemical reactions have been instrumental in the successful total synthesis of Spiruchostatin A. Two of the most critical steps are the formation of the β-hydroxy acid component via an acetate (B1210297) aldol (B89426) reaction and the ring-closing macrolactonization.

Acetate Aldol Reaction : This reaction is pivotal for constructing the challenging β-hydroxy acid side chain with the correct stereochemistry. researchgate.net One prominent approach utilized a Nagao thiazolidinethione auxiliary to achieve a diastereoselective acetate aldol reaction. nih.govfigshare.comscilit.comsoton.ac.uk An alternative method employed an asymmetric acetate aldol reaction using a zirconium (Zr)-enolate, which also provided the desired product with high stereocontrol. nih.govresearchgate.net

Macrolactonization : The formation of the large depsipeptide ring is a significant challenge in the synthesis. Various macrolactonization protocols have been successfully applied. The Yamaguchi protocol is one such method used to form the ester bond and close the macrocycle. nih.govfigshare.comscilit.com The Shiina method has also been effectively used for this key macrocyclization step. nih.govresearchgate.net A distinct strategy involved a chemoselective macrocyclization using a latent thioester, which initiates a transformation similar to native chemical ligation to forge the macrocyclic alanine-cysteine amide bond. nih.govnih.gov

The table below summarizes some of the key reactions and reagents used in various total syntheses of Spiruchostatin A.

Synthetic StepMethod/ReagentPurposeReference
Acetate Aldol Reaction Nagao thiazolidinethione auxiliaryDiastereoselective formation of the β-hydroxy acid moiety. nih.govfigshare.com
Acetate Aldol Reaction Zirconium (Zr)-enolateAsymmetric synthesis of the β-hydroxy acid moiety. nih.govresearchgate.net
Macrolactonization Yamaguchi protocolFormation of the macrocyclic ester linkage. nih.govscilit.com
Macrolactonization Shiina methodFormation of the macrocyclic ester linkage. nih.govresearchgate.net
Macrocyclization Latent thioester (Native chemical ligation-like)Formation of the macrocyclic amide linkage. nih.govnih.gov

A primary goal and significant achievement of the total synthesis of Spiruchostatin A was the unambiguous determination of its complete structure and stereochemistry. nih.govfigshare.comsoton.ac.uk Prior to its synthesis, the stereochemistry at certain positions, such as C5, was unconfirmed. nih.gov The successful construction of the molecule through stereocontrolled reactions definitively established the absolute configuration of all chiral centers. nih.gov

Furthermore, synthetic efforts highlighted the critical importance of specific stereoisomers for biological activity. The synthesis of an analogue of Spiruchostatin A that was epimeric at the β-hydroxy acid position resulted in an inactive compound. nih.govscilit.comsoton.ac.uk This finding underscores that the precise three-dimensional arrangement of atoms is essential for the molecule's interaction with its biological targets, such as histone deacetylases. nih.gov

Design and Synthesis of Spiruchostatin A Analogues

The development of synthetic routes to Spiruchostatin A has paved the way for the creation of structural analogues. soton.ac.uk These modified compounds are vital tools for probing structure-activity relationships (SAR) and developing next-generation agents with potentially improved efficacy and selectivity. nih.govnih.gov

The core bicyclic depsipeptide structure of Spiruchostatin A serves as a template for strategic modifications. nih.gov Synthetic access allows for systematic changes to be made to various parts of the molecule, including the amino acid residues and the side chains, to assess their impact on biological activity. nih.govresearchgate.net By comparing the activity of different members of the spiruchostatin family (A, B, C, and D) and other synthetic analogues, researchers can identify which structural features are crucial for potent and selective inhibition of histone deacetylases. nih.govresearchgate.net This synthetic work has been instrumental in revealing novel aspects of the structure-activity relationship for this class of compounds. nih.gov

The establishment of a robust total synthesis has been viewed as a prelude to the preparation of a combinatorial library of Spiruchostatin A analogues. nih.govresearchgate.net Combinatorial chemistry involves the systematic and rapid synthesis of a large number of related compounds. By creating a library of diverse Spiruchostatin A analogues, it becomes possible to screen for molecules with enhanced properties, such as improved potency or selectivity for specific histone deacetylase isoforms. researchgate.net This approach accelerates the discovery process and allows for a more comprehensive exploration of the chemical and biological potential of the spiruchostatin scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies of Spiruchostatin A (reduced)

The biological activity of Spiruchostatin A, a potent natural bicyclic depsipeptide, is intrinsically linked to its unique chemical architecture. As a prodrug, it requires intracellular reduction of its disulfide bridge to form an active dithiol, which is crucial for its inhibitory effect on histone deacetylases (HDACs). nih.govuea.ac.uk Extensive research into its structure-activity relationships (SAR) has illuminated the critical molecular features that govern its potency and selectivity as an HDAC inhibitor and an antiproliferative agent.

Impact of Structural Variations on Histone Deacetylase Inhibitory Activity

The core structure of Spiruchostatin A is paramount for its HDAC inhibitory capacity. The bicyclic framework ensures a constrained conformation that facilitates binding to the active site of HDAC enzymes. nih.gov Key structural elements that have been identified as critical for its activity include:

The Thiol Group: The active form of Spiruchostatin A possesses two free thiol groups that are believed to chelate the zinc ion within the catalytic site of HDAC enzymes, a mechanism shared by other related inhibitors like FK228. The oxidized disulfide form is inactive, underscoring the necessity of the reduced state for biological function. nih.gov

Stereochemistry: The specific three-dimensional arrangement of atoms is vital for effective HDAC inhibition. Total synthesis studies have revealed that the stereochemistry at the β-hydroxy acid moiety is particularly crucial. An analogue of Spiruchostatin A that was epimeric at this position was found to be completely inactive, highlighting the precise stereochemical requirements for interaction with the target enzymes. nih.govsoton.ac.uk

Correlation of Structural Features with Cellular Antiproliferative Potency

The potent HDAC inhibitory activity of Spiruchostatin A analogues directly correlates with their ability to suppress the proliferation of cancer cells. The same structural features that dictate HDAC inhibition are also central to the compound's antiproliferative effects.

Research has shown that Spiruchostatin A can significantly inhibit the growth of various cancer cell lines at nanomolar concentrations. uea.ac.uk For instance, it has demonstrated potent growth-inhibitory action against MCF7 breast cancer cells. nih.gov The examination of synthesized depsipeptide analogues has helped to establish several novel structure-activity relationships, linking specific structural modifications to their cell-growth suppression capabilities. nih.gov The antiproliferative potency of these compounds is generally aligned with their ability to inhibit HDAC1. nih.gov

An interesting finding from the study of related compounds is the development of dual-action inhibitors. For example, structural optimization of analogues of FK228, a compound structurally similar to Spiruchostatin A, led to the identification of FK-A11, a potent dual inhibitor of both HDAC and phosphatidylinositol 3-kinase (PI3K). researchgate.net This suggests that the Spiruchostatin A scaffold could be modified to target multiple oncogenic pathways simultaneously.

Insights into Histone Deacetylase Isoform Selectivity (e.g., Class I vs. Class II HDACs, HDAC1 vs. HDAC6)

A significant advantage of Spiruchostatin A and its analogues is their strong selectivity for Class I HDACs over Class II HDACs. nih.govresearchgate.net This selectivity is considered beneficial for anticancer drug development, as the inhibition of Class II HDACs has been associated with unwanted side effects. nih.gov

Spiruchostatin A has demonstrated particularly high selectivity and potent inhibitory action against HDAC1. nih.gov The exploration of synthetic analogues has revealed that subtle stereochemical changes can dramatically enhance this isoform selectivity. A notable example is the unnatural 5''-epi-spiruchostatin B, an analogue of the related Spiruchostatin B. This compound exhibits extraordinary selectivity for HDAC1 over the Class IIb enzyme HDAC6. researchgate.net

The data below illustrates the remarkable isoform selectivity that can be achieved through minor stereochemical modifications of the spiruchostatin scaffold.

HDAC Inhibitory Activity and Isoform Selectivity of a Spiruchostatin Analogue
CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC6/HDAC1)
5''-epi-spiruchostatin B2.43900~1600-fold

This high degree of selectivity underscores the therapeutic potential of spiruchostatin-based compounds, as targeting specific HDAC isoforms is a key goal in the development of more effective and less toxic cancer therapies. researchgate.net

Cellular Responses and Preclinical Efficacy

Impact on Cell Cycle Progression

HDAC inhibitors, including Spiruchostatin A, are known to alter genetic expression, which in turn affects the progression of the cell cycle. nih.gov This can result in the arrest of cancer cells at critical checkpoints, thereby preventing their uncontrolled growth. nih.gov The specific phase of cell cycle arrest can vary depending on the specific inhibitor, its dosage, and the cancer cell line being studied. nih.gov

Spiruchostatin A has been demonstrated to induce cell cycle arrest in breast cancer cells. nih.gov Specifically, in MCF7 breast cancer cells, treatment with Spiruchostatin A leads to a halt in the cell cycle. nih.gov While the precise phase can be cell-type dependent, an increase in the G0/G1 population is a common mechanism for antiproliferative agents. In some instances, treatment with Spiruchostatin A has resulted in an increased fraction of cells in the sub-G1 phase, which is indicative of apoptotic cell death following cell cycle disruption. nih.gov

Cell LineObservationCompound
MCF-7 (Breast Cancer)Induction of cell cycle arrestSpiruchostatin A
U937 (Human Lymphoma)Increase in the fraction of sub-G1 cellsSpiruchostatin A

The inhibition of histone deacetylases can lead to cell cycle arrest at the G2/M checkpoint. nih.gov This effect has been observed with various HDAC inhibitors. For instance, Trichostatin A has been shown to effectively arrest oral squamous carcinoma cells in the G2/M phase. nih.gov Similarly, Vorinostat induces G2/M arrest in breast cancer cell lines. europeanreview.org While direct studies detailing Spiruchostatin A's induction of G2/M arrest are specific to cell type, it is a recognized mechanism of action for this class of compounds, contributing to their anticancer effects. nih.gov

Cell LineCompoundEffect
YD-10B (Oral Squamous Carcinoma)Trichostatin AG2/M phase arrest
MCF-7, MDA-MB-231 (Breast Cancer)Vorinostat (SAHA)G2/M phase arrest

A key mechanism through which Spiruchostatin A exerts its control over the cell cycle is by upregulating the expression of crucial regulatory proteins. nih.gov One such protein is p21WAF1/CIP1, a cyclin-dependent kinase inhibitor. nih.gov In in vivo studies using a WiDr xenograft nude mouse model, a single intravenous dose of Spiruchostatin A led to a notable accumulation of the p21WAF1/Cip1 protein, which correlated with tumor growth inhibition. nih.gov The upregulation of p21 can block the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression and contributing to the antiproliferative effects of the compound. nih.gov

Apoptosis Induction Pathways

Beyond halting the cell cycle, Spiruchostatin A is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical component of its therapeutic potential, as it leads to the elimination of malignant cells. The apoptotic process is triggered through a complex series of molecular events involving both intrinsic and extrinsic pathways.

The execution of apoptosis is mediated by a family of proteases known as caspases. Spiruchostatin A treatment has been shown to activate this caspase cascade. In human lymphoma U937 cells, Spiruchostatin A treatment resulted in the activation of caspase-8 and caspase-3. nih.gov Caspase-8 is an initiator caspase typically associated with the extrinsic apoptosis pathway, while caspase-3 is a key executioner caspase. researchgate.net The activation of the intrinsic, or mitochondrial, pathway of apoptosis is often initiated by caspase-9. researchgate.net Spiruchostatin A has been observed to cause the release of cytochrome c from the mitochondria, a critical step that leads to the formation of the apoptosome and the subsequent activation of caspase-9. nih.govcreative-diagnostics.com

CaspaseRoleActivation by Spiruchostatin ACell Line
Caspase-8Initiator (Extrinsic Pathway)ActivatedU937 (Human Lymphoma)
Caspase-9Initiator (Intrinsic Pathway)Implied by cytochrome c releaseU937 (Human Lymphoma)
Caspase-3ExecutionerActivatedU937 (Human Lymphoma)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. Spiruchostatin A has been found to shift this balance in favor of cell death. In studies involving human endometrial carcinoma cells, the combination of Spiruchostatin A (also known as OBP-801/YM753) with a PI3K inhibitor synergistically induced apoptosis, an effect attributed to an increase in the pro-apoptotic protein Bim. nih.gov

Conversely, Spiruchostatin A can also suppress the levels of anti-apoptotic proteins. Research has shown that treatment with OBP-801 in combination with a PI3K inhibitor in renal cell carcinoma leads to a synergistic induction of apoptosis via the suppression of survivin and XIAP (X-linked inhibitor of apoptosis protein). nih.gov Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in cancer cells. nih.gov While the direct effect of Spiruchostatin A on the anti-apoptotic protein Bcl-2 has not been specifically detailed, the Bcl-2 family is a critical regulator of the intrinsic apoptotic pathway and a key target in cancer therapy. researchgate.netmdpi.com

Role of Mitochondrial Reactive Oxygen Species (ROS) Generation in Apoptosis

Spiruchostatin A-induced apoptosis is closely linked to the generation of mitochondrial reactive oxygen species (ROS). In human lymphoma U937 cells, treatment with Spiruchostatin A leads to a significant increase in intracellular ROS formation. nih.gov This elevation in ROS appears to be a critical component of its cytotoxic mechanism, as pre-treatment of these cells with the antioxidant N-acetyl-l-cysteine (NAC) markedly inhibits the apoptosis induced by Spiruchostatin A. nih.gov This suggests that the accumulation of ROS is a key upstream event in the apoptotic cascade. The process involves the loss of mitochondrial membrane potential and the subsequent release of cytochrome-c from the mitochondria into the cytosol, classic hallmarks of the intrinsic apoptotic pathway. nih.gov

Studies have shown that at a concentration of 30 nM, Spiruchostatin A significantly increases intracellular ROS, activates caspases, and facilitates the release of cytochrome-c. nih.gov This cascade of events underscores the central role of mitochondria as mediators of Spiruchostatin A's pro-apoptotic effects, initiating a signaling pathway that culminates in programmed cell death.

Activation of Death Receptor Pathways

In addition to stimulating the intrinsic mitochondrial pathway, Spiruchostatin A also engages extrinsic apoptotic pathways through the activation of death receptors. Research in human lymphoma U937 cells has demonstrated that treatment with Spiruchostatin A results in the activation of Fas, a key death receptor, and the subsequent activation of caspase-8. nih.gov Caspase-8 is the primary initiator caspase associated with death receptor signaling. Its activation triggers a downstream caspase cascade, including the activation of effector caspases like caspase-3, leading to the execution of apoptosis. nih.gov The treatment also results in the activation of Bid, a pro-apoptotic Bcl-2 family protein that links the extrinsic and intrinsic apoptotic pathways. nih.gov

Differentiation Induction

Spiruchostatin A has been shown to induce differentiation in malignant cells. nih.govresearchgate.net As a potent histone deacetylase (HDAC) inhibitor, it alters gene expression related to cellular growth, apoptosis, and differentiation. researchgate.net In studies involving MCF7 breast cancer cells, Spiruchostatin A treatment led to cellular differentiation, alongside cell cycle arrest and apoptosis. nih.govaacrjournals.orguea.ac.uk This induction of a more mature, differentiated state can halt the uncontrolled proliferation characteristic of cancer cells.

In Vitro Anti-proliferative and Cytotoxic Activity in Diverse Cancer Cell Lines

Spiruchostatin A, which acts as a prodrug requiring reduction to become active, is a potent inhibitor of Class I HDACs and demonstrates significant anti-proliferative and cytotoxic activity across a range of cancer cell lines at nanomolar concentrations. nih.govnih.govuea.ac.uk Its efficacy has been documented in various malignancies, including breast cancer, lymphoma, and colon cancer. nih.govnih.govnih.gov

In MCF7 breast cancer cells, Spiruchostatin A potently inhibits cell growth with a reported IC50 value of 6 nM. aacrjournals.org It has also shown substantial antiproliferative activity against other human carcinoma cell lines, including ovarian (A2780), colon (HT29), and other breast cancer lines (BT474). researchgate.net Furthermore, it effectively induces apoptosis in U937 human myelomonocytic lymphoma cells in a time- and dose-dependent manner at concentrations ranging from 3 to 100 nM. nih.gov In vitro tests using WiDr human colon tumor cells also confirmed its ability to inhibit tumor cell proliferation. nih.gov

Cancer TypeCell LineReported Activity (IC50)
Breast CancerMCF76 nM
Colon CancerWiDrPotent Inhibition
LymphomaU937Effective at 3-100 nM
Ovarian CancerA2780Substantial Antiproliferative Activity
Colon CancerHT29Substantial Antiproliferative Activity

Preclinical Efficacy in Non-Oncological Models (e.g., Idiopathic Pulmonary Fibrosis Fibroblasts)

The therapeutic potential of Spiruchostatin A extends beyond oncology. It has shown significant preclinical efficacy in non-oncological models, particularly in the context of idiopathic pulmonary fibrosis (IPF). nih.gov IPF is a chronic disease characterized by the proliferation of interstitial fibroblasts. nih.gov Spiruchostatin A, with its selectivity for Class I HDACs, potently inhibits the uncontrolled proliferation of fibroblasts derived from IPF patients in the nanomolar range. nih.gov It also prevents their differentiation into myofibroblasts and reduces their biosynthetic activity, as demonstrated by diminished expression of α-smooth muscle actin (α-SMA) and interstitial collagen. nih.govresearchgate.net This anti-fibrotic effect is associated with an increased expression of the cell-cycle inhibitor p21waf1. nih.gov

Antitumor Efficacy in Murine Xenograft Models (e.g., WiDr Xenografts)

Spiruchostatin A demonstrates significant antitumor efficacy in in vivo models. nih.govresearchgate.net Studies using murine xenograft models have confirmed its ability to inhibit tumor growth effectively. nih.govresearchgate.net

In nude mice bearing WiDr human colon cancer xenografts, Spiruchostatin A treatment resulted in a significant reduction in tumor development. nih.gov This in vivo antitumor activity is attributed to its function as an HDAC inhibitor. Following administration, the compound leads to a selective and sustained accumulation of acetylated histones within the tumor cells. nih.gov This epigenetic modification alters gene expression, inhibiting proliferation and promoting cell death, thereby suppressing tumor growth. nih.govaacrjournals.org The accumulation of acetylated histones H3 and H4, along with the p21WAF1/Cip1 protein, was observed in the tumor tissue, persisting for up to 72 hours post-administration and demonstrating a long-lasting effect. nih.gov

Sustained Accumulation of Acetylated Histones in Tumors

Spiruchostatin A, a potent inhibitor of Class I histone deacetylases (HDACs), functions as a prodrug that requires intracellular reduction to become active. uea.ac.uk Following this activation, it demonstrates a remarkable ability to induce a prolonged and sustained accumulation of acetylated histones specifically within tumor cells. uea.ac.uknih.gov This sustained effect on histone acetylation is a key characteristic that distinguishes it from other HDAC inhibitors, such as hydroxamates, which tend to induce more transient or short-lived acetylation. uea.ac.uk The persistent hyperacetylation of histones disrupts chromatin structure, leading to the transcriptional activation of key tumor suppressor genes and contributing to its anticancer activity. uees.edu.ecresearchgate.netresearchgate.net

Research has demonstrated this sustained effect in various preclinical models. In vitro studies using WiDr human colon tumor cells showed a prolonged deposition of acetylated histones after treatment with Spiruchostatin A. nih.gov Similarly, in MCF7 breast cancer cells, Spiruchostatin A, much like the related compound FK228, induced a more persistent histone acetylation compared to the brief elevation caused by hydroxamate-based inhibitors. nih.gov This protracted acetylation of specific lysine (B10760008) residues within histones H3 and H4 is directly linked to downstream cellular responses, including the expression of important cell cycle regulators. uea.ac.uk

The crucial advantage of this sustained action is its translation into in vivo efficacy. In mouse xenograft models using WiDr human colon tumors, treatment resulted in a continuous and selective accumulation of acetylated histones within the malignant cells. nih.gov This persistent epigenetic modification was significantly correlated with the inhibition of tumor development, highlighting the therapeutic relevance of maintaining elevated histone acetylation levels in the tumor microenvironment. nih.gov The ability of Spiruchostatin A to cause a lasting increase in histone acetylation within tumors underscores its potential as a robust therapeutic agent in oncology. researchgate.net

Table 1: Research Findings on Sustained Histone Acetylation by Spiruchostatin A

Experimental Model Cell Line/Tumor Type Key Findings on Histone Acetylation Duration of Effect Reference
In Vitro WiDr human colon tumor cells Demonstrated prolonged deposition of acetylated histones. Prolonged nih.gov
In Vitro MCF7 breast cancer cells Induced more persistent histone acetylation compared to hydroxamate inhibitors. Protracted/Sustained uea.ac.uknih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Spiruchostatin A
FK228
Histone H3

Pharmacodynamic and Pharmacokinetic Characteristics Preclinical

Pharmacodynamic Profile: Duration and Persistence of Histone Acetylation

Spiruchostatin A, a natural bicyclic tetrapeptide, functions as a prodrug that requires intracellular reduction of its internal disulfide bond to become active. researchgate.net The resulting active metabolite, Spiruchostatin A (reduced), is a potent inhibitor of class I HDACs. researchgate.net This inhibition leads to the accumulation of acetylated histones, a key mechanism in its anticancer activity. nih.gov

Preclinical studies have demonstrated that Spiruchostatin A induces a more persistent histone acetylation compared to some other HDAC inhibitors, such as the hydroxamates. researchgate.net In a notable in vivo study using a WiDr human colon tumor xenograft model in nude mice, a single intravenous administration of Spiruchostatin A resulted in a sustained accumulation of acetylated histones H3 and H4. nih.gov This effect was remarkably persistent, with elevated levels of acetylated histones being observable in the tumor tissue even 72 hours after the initial dose. nih.gov

In vitro experiments with MCF7 breast cancer cells have corroborated these findings, showing that bicyclic tetrapeptides like Spiruchostatin A induce a delayed but prolonged histone acetylation. researchgate.net Wash-out experiments confirmed the persistence of this acetylation even after the drug was removed from the cell culture medium, a characteristic not observed with hydroxamate-based HDAC inhibitors. researchgate.net This long-lasting action on histone acetylation is a distinguishing pharmacodynamic feature of Spiruchostatin A. researchgate.netnih.gov

Preclinical Pharmacokinetics: Plasma Concentrations of Prodrug and Active Metabolite

The pharmacokinetic profile of Spiruchostatin A is characterized by the rapid clearance of the prodrug from plasma and the conversion to its active, reduced form. nih.gov

Following a single intravenous dose in mice with WiDr tumor xenografts, the plasma concentration of the Spiruchostatin A prodrug peaked shortly after administration. nih.gov However, it was rapidly metabolized, with plasma levels decreasing significantly within a short timeframe. nih.gov

Plasma Concentration of Spiruchostatin A (Prodrug) in Mice
Time PointPlasma Concentration (nM)
Peak (shortly after administration)558
15 minutes post-administration15

While the prodrug is cleared quickly from the circulation, the active metabolite, Spiruchostatin A (reduced), exhibits a different disposition. nih.gov Pharmacokinetic studies have shown that although the prodrug rapidly disappears from the plasma, its reduced form remains present in tumor tissue. nih.gov This suggests a targeted accumulation and retention of the active compound at the site of action, which is consistent with the observed sustained pharmacodynamic effect of histone acetylation within the tumor. nih.gov

Detailed time-course data on the plasma concentration of the active metabolite, Spiruchostatin A (reduced), is not extensively available in the reviewed literature. The primary focus of the cited preclinical studies has been on the persistence of the active form in the tumor tissue, correlating with its prolonged biological activity.

Immunomodulatory Research and Epigenetic Regulation of Immune Responses

General Mechanisms of Histone Deacetylase Inhibitors in Immune Modulation

Histone deacetylase inhibitors (HDACi) are a class of epigenetic-modifying agents with significant immunomodulatory activities. heikobrennenstuhl.de Their primary mechanism involves preventing the removal of acetyl groups from lysine (B10760008) residues on histone proteins, which leads to a more "relaxed" or transcriptionally active chromatin structure. nih.gov This enhanced accessibility allows for the expression of genes that regulate various facets of the immune system. nih.gov The onset of conditions like chronic inflammation can result from aberrant gene transcription, a process where HDACs play a crucial role by repressing transcription through the tightening of chromatin structure. nih.gov

The immunomodulatory functions of HDAC inhibitors are exerted through several key pathways:

Epigenetic Reprogramming: By altering histone acetylation, HDACi can reprogram immune cells, influencing their development, differentiation, and function. nih.govidosr.org This allows immune cells to adapt to environmental cues and mount appropriate responses. idosr.org

Regulation of Transcription Factors: HDAC inhibitors can directly impact the activity of critical immune transcription factors. The function of proteins in the NF-κB family, which are integral to immunity, is affected by their interaction with HDAC1 and HDAC2. nih.gov By modulating the acetylation status of these factors, HDACi can fine-tune their activity and subsequent gene expression.

Modulation of Immune Cell Gene Expression: HDACi can upregulate the expression of specific markers on both immune cells and tumor cells. heikobrennenstuhl.de For instance, they can increase the expression of Major Histocompatibility Complex (MHC) molecules, enhancing tumor antigenicity and promoting recognition by cytotoxic T cells. nih.gov

Control of Non-Histone Proteins: The targets of HDACi are not limited to histones. They also affect a wide array of non-histone proteins, including signaling molecules and enzymes, whose acetylation status is critical for proper immune function. ashpublications.org

These mechanisms collectively allow HDAC inhibitors to act as powerful regulators of both the innate and adaptive immune systems. heikobrennenstuhl.de

Potential Effects on Immune Cell Function (e.g., T-cell Function, Regulatory T cell Frequency)

HDAC inhibitors exert profound and often context-dependent effects on various immune cell populations, with T cells being a primary target. ashpublications.org

T-cell Function: The influence of HDAC inhibitors on T-cell function is complex. They can potentiate T-cell-mediated antitumor responses by boosting effector functions like cytokine production and tumor cell killing. nih.gov Specifically, class I HDAC inhibitors can enhance the MHC class II antigen presentation pathway, which boosts CD4+ T-cell activation and the expression of costimulatory ligands and cytokines such as IFN-γ and TNF-α. nih.gov Conversely, some studies indicate that HDAC inhibitors can suppress T-cell activation. For example, Trichostatin A, a pan-HDAC inhibitor, was found to inhibit the activation of CD4+ T cells by downregulating the expression of the crucial co-stimulatory molecule CD28. researchgate.net

Regulatory T cell (Treg) Frequency and Function: A significant effect of HDAC inhibition is the promotion of regulatory T cells (Tregs), a specialized subset of T cells essential for maintaining self-tolerance and preventing autoimmunity. nih.gov The transcription factor Foxp3 is the master regulator for Treg development and function. nih.gov Research has demonstrated that HDAC inhibitors can stimulate the differentiation of naive CD4+ T cells into Tregs. nih.gov This is achieved, in part, by causing hyperacetylation of the Foxp3 gene promoter, leading to increased and sustained gene expression. nih.gov Importantly, Tregs generated in the presence of an HDAC inhibitor like Trichostatin A show enhanced suppressive capabilities. nih.gov This suggests a therapeutic potential for compounds like Spiruchostatin A in autoimmune and inflammatory disorders by bolstering the Treg population. nih.govplos.org

Table 1: Potential Effects of Class I HDAC Inhibition on T-Cell Subsets

Immune Cell TypeObserved Effect of HDAC InhibitionPotential Functional Outcome
CD8+ Cytotoxic T cellsEnhanced recognition and lysis of tumor cells via increased MHC I expression on tumors. nih.govIncreased antitumor immunity.
CD4+ Helper T cellsIncreased activation and production of cytokines (e.g., IFN-γ, TNF-α). nih.govAmplification of adaptive immune responses.
CD4+ T cells (Activation)Inhibition of activation via suppression of co-stimulatory molecules like CD28. researchgate.netSuppression of T-cell-mediated inflammation.
Regulatory T cells (Tregs)Increased differentiation from naive CD4+ T cells and enhanced suppressive function. nih.govPromotion of immune tolerance and resolution of inflammation.

Influence on Inflammatory Mediators

HDAC inhibitors can broadly influence the inflammatory milieu by modulating the production of key signaling molecules like cytokines and chemokines. nih.gov The net effect is often profoundly anti-inflammatory.

Studies have shown that HDAC inhibitors can significantly inhibit the secretion of major pro-inflammatory Th1 and Th17 cytokines, such as IL-12 and IL-23, from dendritic cells. nih.gov They also selectively suppress the expression of chemokines (CXCL9, CXCL10, CXCL11) that are responsible for recruiting inflammatory Th1 cells to sites of inflammation. nih.gov

However, the role of HDAC inhibitors in inflammation can be nuanced. In certain settings, they have been found to impair innate immune responses to microbial pathogens by down-regulating the expression of genes associated with microbial sensing and a range of cytokines and chemokines, which could increase susceptibility to infection. ashpublications.org This highlights the importance of context in determining the ultimate outcome of HDAC inhibition on inflammatory pathways. The ability of these agents to modulate inflammatory mediators is a key reason for their investigation in a wide range of diseases, from cancer to autoimmune conditions. heikobrennenstuhl.deidosr.org

Table 2: Influence of HDAC Inhibitors on Inflammatory Mediators

Mediator ClassSpecific ExamplesEffect of HDAC InhibitionReference
Pro-inflammatory CytokinesIL-12, IL-23Significantly inhibits secretion. nih.gov
Pro-inflammatory ChemokinesCXCL9, CXCL10, CXCL11 (Th1-attracting)Selectively inhibits expression. nih.gov
Innate Immune Response GenesMicrobial sensing molecules, various cytokines and chemokinesReduces expression in response to TLR agonists. ashpublications.org

Synergistic Therapeutic Strategies in Preclinical Settings

Combination with PI3K Inhibitors (e.g., LY294002)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in many cancers, including endometrial carcinoma, often due to mutations in genes such as PIK3CA and PTEN. nih.gov Preclinical studies have explored the therapeutic potential of combining the HDAC inhibitor Spiruchostatin A (OBP-801/YM753) with the PI3K inhibitor LY294002. In human endometrial carcinoma cells (HEC-1A), this combination has been shown to act synergistically to inhibit cell growth and induce apoptosis. nih.gov This enhanced effect is attributed to the induction of the pro-apoptotic protein Bim and the accumulation of reactive oxygen species (ROS). nih.gov

A similar synergistic effect was observed in renal cell carcinoma (RCC) cells, where the combination of Spiruchostatin A and LY294002 was more potent at inducing apoptosis than combining another HDAC inhibitor, SAHA, with LY294002. nih.gov In vivo studies using female BALB/c nu/nu mice with HEC-1A xenografts further validated these findings, demonstrating a significant reduction in tumor volume with the combination treatment compared to either agent alone. nih.gov

Cancer TypeCell LineCombinationKey Findings
Endometrial CarcinomaHEC-1ASpiruchostatin A (OBP-801/YM753) + LY294002Synergistic inhibition of cell growth and induction of apoptosis. nih.gov
Renal Cell CarcinomaNot specifiedSpiruchostatin A (OBP-801) + LY294002Synergistic inhibition of cell growth and induction of apoptosis. nih.gov
Table 1: Preclinical findings for the combination of Spiruchostatin A with the PI3K inhibitor LY294002.

Combination with Microtubule Dynamics Inhibitors (e.g., Eribulin)

Eribulin (B193375) is a microtubule dynamics inhibitor used in the treatment of certain advanced cancers. researchgate.net Preclinical research has investigated the combination of Spiruchostatin A (OBP-801) with eribulin, particularly in the context of triple-negative breast cancer (TNBC). Studies have shown that this combination synergistically inhibits the growth of TNBC cells and significantly enhances apoptosis compared to monotherapy. nih.gov

The underlying mechanism for this synergy involves the modulation of key survival proteins. While eribulin treatment alone can lead to the upregulation of survivin, an anti-apoptotic protein, the addition of Spiruchostatin A effectively counteracts this effect. nih.gov Furthermore, the combination treatment has been shown to suppress the expression of another anti-apoptotic protein, Bcl-xL, and inhibit the MAPK pathway, a critical signaling cascade for cancer cell survival. nih.gov

Cancer TypeCombinationKey Mechanistic Findings
Triple-Negative Breast Cancer (TNBC)Spiruchostatin A (OBP-801) + Eribulin- Synergistic inhibition of cell growth.
  • Enhanced apoptosis. nih.gov
  • Counteraction of eribulin-induced survivin upregulation. nih.gov
  • Suppression of Bcl-xL and the MAPK pathway. nih.gov
  • Table 2: Preclinical research findings for the combination of Spiruchostatin A with the microtubule dynamics inhibitor Eribulin.

    Combination with Fibroblast Growth Factor Receptor (FGFR) Inhibitors (e.g., BGJ398)

    Fibroblast growth factor receptor (FGFR) signaling is a known driver in various malignancies, making FGFR inhibitors like BGJ398 a targeted therapeutic strategy. Preclinical research has suggested a synergistic relationship between FGFR inhibition and HDAC inhibition in bladder cancer cells. A study by Takamura and colleagues indicated that the combination of BGJ398 and Spiruchostatin A (OBP-801) synergistically inhibits cell growth and induces apoptosis in high-grade urothelial carcinoma cells. nih.gov

    The pro-apoptotic effect of this combination was found to be at least partially dependent on the upregulation of the pro-apoptotic molecule Bim. nih.gov The combination activated caspases-3, -8, and -9, and the apoptotic response could be significantly diminished by a pan-caspase inhibitor, further confirming the induction of apoptosis. nih.gov These findings propose a novel therapeutic strategy for muscle-invasive bladder cancer. nih.gov

    Cancer TypeCell TypeCombinationObserved EffectsMechanistic Insights
    Bladder CancerHigh-grade urothelial carcinoma cellsSpiruchostatin A (OBP-801) + BGJ398- Synergistic cell growth arrest.
  • Induction of apoptosis. nih.gov
  • - Upregulation of the pro-apoptotic molecule Bim.
  • Activation of caspases-3, -8, and -9. nih.gov
  • Table 3: Preclinical data on the synergistic effects of Spiruchostatin A and the FGFR inhibitor BGJ398.

    Enhancement of Radiation-Induced Apoptosis via Redox Signaling Modulation

    Spiruchostatin B, a compound closely related to Spiruchostatin A, has been shown to enhance the effects of radiation therapy in preclinical models of human lymphoma. In addition to its HDAC inhibitory activity, Spiruchostatin B can generate intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). While a low dose of Spiruchostatin B alone does not induce apoptosis, it significantly enhances radiation-induced apoptosis when used in combination with radiation.

    This enhancement of apoptosis is accompanied by a significant increase in ROS generation. The crucial role of ROS in this process was demonstrated by the fact that pretreatment with an antioxidant, N-acetyl-l-cysteine (NAC), markedly inhibited the enhanced apoptosis from the combined treatment. The combination of Spiruchostatin B and radiation was found to activate both the death receptor and intrinsic apoptotic pathways through the modulation of ROS-mediated signaling. These findings were observed in U937, Molt-4, and HL-60 lymphoma cell lines, suggesting that low-dose Spiruchostatin B can act as a radiosensitizer by modulating redox signaling.

    Cell LinesTreatmentPrimary OutcomeKey Mechanism
    Human lymphoma U937, Molt-4, HL-60Low-dose Spiruchostatin B + RadiationSignificant enhancement of radiation-induced apoptosis.Increased generation of intracellular ROS, leading to the activation of death receptor and intrinsic apoptotic pathways.
    Table 4: Preclinical findings on the enhancement of radiation-induced apoptosis by Spiruchostatin B through redox signaling modulation.

    Computational and Structural Biology Insights

    Molecular Docking Studies

    Spiruchostatin A (also known as YM753) is a prodrug that requires intracellular reduction of its disulfide bond to form the active dithiol species, sometimes referred to as RedYM. uea.ac.uknih.govresearchgate.net This active form is a potent, sub-nanomolar inhibitor of class I histone deacetylases (HDACs), including the key isoform HDAC1. uea.ac.uknih.gov The inhibitory action of reduced Spiruchostatin A is centered on its interaction with the active site of the HDAC1 enzyme.

    Molecular docking studies of related inhibitors have provided a framework for understanding this interaction. The active site of HDAC enzymes features a tubular pocket approximately 11 Å deep, at the base of which lies a critical zinc ion (Zn2+) that serves as a cofactor. nih.gov The generally accepted pharmacophore model for this class of inhibitors consists of three key components that are present in the structure of reduced Spiruchostatin A nih.govmdpi.com:

    Zinc-Binding Group (ZBG): The free thiol (-SH) group, exposed upon reduction of the parent molecule's disulfide bond, is believed to act as the ZBG. It forms a chelating bond with the Zn2+ ion, which is essential for the enzyme's catalytic activity. This interaction is a hallmark of many potent HDAC inhibitors.

    Linker: A hydrophobic linker region, in this case, the carbon chain of the (3R,4E)-3-hydroxy-7-mercapto-4-heptenoic acid residue, spans the tubular pocket of the active site.

    Capping Group: The macrocyclic depsipeptide structure serves as the capping group. This portion interacts with hydrophobic residues and amino acids at the rim of the active site pocket, contributing to the inhibitor's potency and isoform selectivity. nih.govmdpi.com

    While specific docking studies detailing the precise interactions of reduced Spiruchostatin A with the HDAC1 active site are not extensively published, analysis of other inhibitors binding to HDAC1 has highlighted the importance of interactions with key amino acid residues such as TYR303, PHE150, and PHE205. nih.gov It is hypothesized that the macrocycle of reduced Spiruchostatin A engages in similar hydrophobic and van der Waals interactions, securing its orientation and potent inhibition.

    Table 1: Key Pharmacophore Features for HDAC Inhibition

    Feature Description Putative Role in Reduced Spiruchostatin A
    Zinc-Binding Group (ZBG) Chelates the Zn2+ ion in the enzyme's active site. The thiol (-SH) group from the reduced mercaptoheptenoic acid residue.
    Linker A hydrophobic chain that fits within the active site channel. The aliphatic chain of the mercaptoheptenoic acid residue.
    Capping Group A larger, often aromatic or cyclic, group that interacts with surface residues. The 15-membered bicyclic depsipeptide macrostructure.

    Conformational Analysis and Solution Structures of Analogues

    The three-dimensional conformation of Spiruchostatin A and its analogues is critical to their biological function. Although detailed high-resolution Nuclear Magnetic Resonance (NMR) studies to solve the solution structure of Spiruchostatin A analogues are not widely reported in the literature, the profound importance of its stereochemistry has been unequivocally demonstrated through total synthesis and biological testing. nih.govsoton.ac.uk

    A pivotal study in this area involved the synthesis of a Spiruchostatin A analogue that was epimeric at the beta-hydroxy acid position. nih.govnih.govscilit.com This single, subtle change in the stereochemistry of one hydroxyl group rendered the resulting molecule functionally inactive as an HDAC inhibitor. aacrjournals.orgsoton.ac.uk This finding strongly indicates that a precise spatial arrangement of the functional groups is required for effective binding to the HDAC active site. Any deviation from the natural conformation disrupts the key interactions necessary for inhibition.

    High-resolution NMR spectroscopy is a powerful technique for determining the solution structures of complex cyclic peptides. mdpi.comnih.gov Such analyses typically involve:

    1D and 2D NMR Experiments: Techniques like COSY, TOCSY, and NOESY are used to assign all proton resonances and establish through-bond and through-space connectivities.

    J-Coupling Constants: Vicinal (three-bond) coupling constants (³J) are measured to determine dihedral angles along the peptide backbone and side chains, providing crucial conformational constraints. mdpi.com

    Nuclear Overhauser Effects (NOEs): The presence of NOEs between specific protons indicates that they are close in space (typically <5 Å), providing the distance restraints needed to calculate a 3D structure. mdpi.com

    While a specific, publicly available NMR-derived structure for a Spiruchostatin A analogue has not been detailed, the inactivity of its epimer underscores that the molecule's rigid bicyclic framework likely pre-organizes it into a specific bioactive conformation necessary for potent HDAC inhibition.

    Computational Approaches for Structure-Activity Relationship Elucidation

    Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule that govern its biological activity. oncodesign-services.comwikipedia.org For Spiruchostatin A, the most significant SAR insights have been derived from the synthesis and biological evaluation of structural analogues. nih.gov

    The primary finding, as noted previously, is the critical importance of the stereochemistry within the (3R,4E)-3-hydroxy-7-mercapto-4-heptenoic acid residue. The finding that the epimeric analogue is inactive provides a stark and definitive SAR data point: the specific orientation of the hydroxyl group is essential for interaction with the HDAC enzyme. nih.govscilit.comsoton.ac.uk This suggests the hydroxyl group may be involved in a key hydrogen-bonding interaction within the active site.

    Although specific 3D-QSAR studies on a broad series of Spiruchostatin A analogues have not been published, such an approach could yield valuable insights. By creating a computational model based on the activities of various analogues, researchers could:

    Generate 3D contour maps indicating regions where steric bulk or specific electrostatic charges would increase or decrease activity.

    Predict the potency of novel, unsynthesized analogues.

    Guide the rational design of next-generation inhibitors with improved potency and selectivity.

    The existing SAR for Spiruchostatin A, while limited, provides a strong foundation for future computational and synthetic efforts aimed at optimizing its therapeutic potential.

    Table 2: Summary of Key Structure-Activity Relationship Findings for Spiruchostatin A

    Molecular Feature Observation Implication for Activity
    Beta-hydroxy acid stereochemistry The epimeric analogue is inactive. nih.govaacrjournals.orgsoton.ac.uk Precise stereochemistry is absolutely essential for HDAC inhibition, likely for a specific hydrogen bond interaction.
    Disulfide Bond The molecule requires reduction to a dithiol to be active. uea.ac.uk Functions as a prodrug; the free thiol is the active zinc-binding group.

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    Spiruchostatin A
    Spiruchostatin A (reduced) / RedYM
    YM753
    FK228
    Vorinostat
    Trichostatin A

    Spiruchostatin a Reduced As a Research Tool

    Applications as a Chemical Probe for Epigenetic Mechanism Studies

    The reduced form of Spiruchostatin A serves as a powerful chemical probe for investigating the epigenetic control of gene expression. By potently inhibiting Class I HDACs, it prevents the removal of acetyl groups from histone proteins. nih.gov This action leads to a state of histone hyperacetylation, which neutralizes the positive charge of lysine (B10760008) residues on histones, thereby relaxing the chromatin structure. nih.gov The more open chromatin state facilitates the access of transcription factors to DNA, leading to the altered expression of various genes, including the transcriptional activation of key tumor suppressor genes. nih.gov

    Researchers utilize this property to study the downstream effects of HDAC inhibition on specific genes and pathways. For instance, treatment with Spiruchostatin A leads to a protracted induction of histone acetylation, which correlates with changes in the expression of target genes. uea.ac.uk This sustained activity allows for a clearer window into the cause-and-effect relationships between histone modification and gene regulation compared to inhibitors with more transient effects. uea.ac.uk Its specific action on Class I HDACs helps to dissect the distinct roles these enzymes play in the epigenetic landscape, offering insights into how cellular machinery reads and interprets the histone code to control cell fate and function. nih.gov

    Utility in Investigating Cell Cycle and Apoptosis Pathways

    Spiruchostatin A (reduced) is a critical tool for elucidating the molecular pathways governing the cell cycle and apoptosis (programmed cell death). Inhibition of HDACs by the compound can halt the uncontrolled proliferation characteristic of cancer cells by inducing cell cycle arrest, typically at the G1 or G2/M phase. nih.gov In MCF7 breast cancer cells, for example, Spiruchostatin A has been shown to induce cell cycle arrest, differentiation, and ultimately, cell death. nih.govuea.ac.uk The arrest is often mediated by increased expression of cyclin-dependent kinase (CDK) inhibitors like p21cip1/waf1. uea.ac.uknih.gov

    Furthermore, the compound is instrumental in studying the induction of apoptosis. In human lymphoma U937 cells, Spiruchostatin A triggers apoptosis through a pathway involving the generation of intracellular reactive oxygen species (ROS). nih.gov This increase in ROS is linked to the loss of mitochondrial membrane potential, activation of caspase-8 and caspase-3, and an increase in the sub-G1 cell population, all of which are hallmarks of apoptosis. nih.gov By observing these effects, researchers can map the signaling cascades that link HDAC inhibition to the activation of the apoptotic machinery.

    Table 1: Effects of Spiruchostatin A on Cell Cycle and Apoptosis in Cancer Cell Lines

    Cell Line Effect Mechanism of Action
    MCF7 (Breast Cancer) Induces cell cycle arrest and cell death. nih.govuea.ac.uk Increases expression of p21cip1/waf1. uea.ac.uk
    U937 (Human Lymphoma) Induces apoptosis. nih.govnih.gov Increases intracellular Reactive Oxygen Species (ROS), activates caspase-3 and caspase-8. nih.govnih.gov
    Increases the fraction of sub-G1 cells. nih.gov Leads to loss of mitochondrial membrane potential. nih.gov

    Role in Elucidating Histone Deacetylase Biology and Function

    The primary value of reduced Spiruchostatin A as a research tool lies in its potent and specific inhibition of Class I HDACs. nih.gov This specificity allows scientists to probe the distinct biological functions of this particular class of enzymes, distinguishing their roles from those of Class II HDACs. Spiruchostatin A acts as a prodrug that requires reduction to become active, a mechanism that provides a layer of insight into the intracellular environment necessary for its activity. nih.govuea.ac.uk

    By targeting a select group of HDACs, the compound helps to identify the specific substrates and regulatory pathways governed by these enzymes. nih.gov Research has demonstrated that the stereochemistry of Spiruchostatin A is crucial for its interaction with HDACs; analogues with a different three-dimensional structure are inactive, highlighting the precise nature of the binding interaction. nih.govscilit.com This structure-activity relationship is vital for understanding the molecular requirements for HDAC inhibition. Using Spiruchostatin A, researchers can effectively "turn off" Class I HDAC activity to observe the resulting biological consequences, thereby elucidating the fundamental roles these enzymes play in health and disease. nih.gov

    Table 2: HDAC Inhibition Profile of Spiruchostatin A (reduced)

    HDAC Class Specific Enzymes Targeted Potency
    Class I HDAC1, HDAC2, HDAC3, HDAC8 nih.gov Potent (sub-nanomolar to low nanomolar) nih.govuea.ac.uk

    Future Directions in Spiruchostatin a Reduced Research

    Deeper Elucidation of Detailed Molecular Mechanisms Beyond Histone Acetylation

    While the primary mechanism of Spiruchostatin A involves the inhibition of HDACs leading to histone hyperacetylation and the reactivation of tumor suppressor genes, its biological effects extend well beyond this single action. researchgate.netresearchgate.net Future research must delve deeper into the non-histone targets of this compound. HDACs regulate the acetylation status and function of a multitude of non-histone proteins, including transcription factors, signaling molecules, and chaperones. nih.govnih.gov

    Inhibition of Class I HDACs by agents like Spiruchostatin A can modulate the activity of key proteins involved in tumorigenesis, such as p53, E2F, and STAT3. nih.gov For example, HDAC inhibition can lead to the hyperacetylation of the molecular chaperone heat shock protein 90 (HSP90), resulting in the degradation of its client proteins which are often crucial for cancer cell survival. nih.gov The downstream effects of Spiruchostatin A's activity, which include the generation of reactive oxygen species (ROS), DNA damage, and interference with anti-angiogenesis pathways, underscore a complex mechanism of action that is not fully explained by histone modification alone. researchgate.net

    Furthermore, the landscape of post-translational modifications regulated by HDACs is expanding. Recent studies have identified that HDACs can remove other acyl groups, such as crotonylation, butyrylation, and succinylation, from proteins. nih.govresearchgate.net Investigating whether Spiruchostatin A (reduced) can influence these less-understood modifications could uncover novel regulatory pathways and therapeutic targets. A comprehensive analysis of the "acetylome" and other "acylomes" following treatment will be crucial to map the full spectrum of its molecular activity. nih.gov

    Development of Robust Preclinical Biomarkers for Therapeutic Response Prediction

    A significant challenge in the clinical development of Spiruchostatin A is the notable variability in its efficacy across different cancer types and cell lines. nih.gov This highlights a critical need for the identification and validation of robust biomarkers that can predict a patient's therapeutic response. nih.govuees.edu.ec Biomarker-driven clinical trials would enable better patient selection, ensuring that the agent is administered to individuals most likely to benefit, thereby optimizing therapeutic outcomes. nih.gov

    Research into other HDAC inhibitors has provided potential avenues for investigation. For instance, the protein HR23B, which is involved in shuttling proteins to the proteasome for degradation, has been identified as a potential biomarker for sensitivity to HDAC inhibitors. nih.govnih.gov High expression of HR23B has been shown to correlate with positive responses to romidepsin, a structurally similar depsipeptide, in patients with cutaneous T-cell lymphoma. nih.gov Investigating the expression levels of HR23B and its role in proteasome function in response to Spiruchostatin A could provide a valuable predictive tool.

    Other potential biomarkers that have been suggested for HDAC inhibitors include Mcl-1, xCT, and Xist. researchgate.net A thorough preclinical investigation is needed to determine if these or other novel markers, perhaps related to the specific non-histone protein targets of Spiruchostatin A, can reliably predict sensitivity or resistance. Identifying such biomarkers is essential for moving towards a more personalized treatment approach.

    Continued Exploration of Analogue Development for Enhanced Therapeutic Profiles and Selectivity

    The chemical structure of Spiruchostatin A provides a valuable scaffold for the development of next-generation HDAC inhibitors. nih.gov Continued exploration of analogue development is a promising strategy to enhance its therapeutic profile, improve selectivity, and overcome challenges such as low production yields from its natural source, Pseudomonas sp. nih.gov

    The total synthesis of Spiruchostatin A has been accomplished, which not only confirmed its structure but also opened the door for creating a library of synthetic analogues. scilit.comnih.gov Studies have already shown the critical importance of specific stereochemistry for its biological activity, as an analogue epimeric at the β-hydroxy acid position was found to be inactive. scilit.comnih.gov This sensitivity to structural changes suggests that subtle modifications could be used to fine-tune its activity.

    A key goal of analogue development would be to improve selectivity for specific Class I HDAC isoforms (HDAC1, 2, 3, and 8). nih.gov While Spiruchostatin A is selective for Class I over Class II HDACs, developing isoform-specific inhibitors could potentially reduce off-target effects and associated toxicities, a common concern with pan-HDAC inhibitors. nih.govmdpi.com By generating analogues with modified functional groups or altered macrocyclic backbones, it may be possible to create compounds with superior potency, better pharmacokinetic properties, and an improved safety profile.

    Investigation of Potential for Repurposing in Other Disease Contexts

    The regulatory role of HDACs in gene expression and protein function extends to numerous pathological processes beyond cancer. This suggests a significant potential for repurposing Spiruchostatin A (reduced) or its analogues for other diseases, particularly inflammatory and neurodegenerative disorders. nih.govwikipedia.org

    Inflammatory Diseases: HDAC inhibitors have demonstrated potent anti-inflammatory effects in various preclinical models. nih.govnih.gov They can suppress the production of pro-inflammatory cytokines and modulate immune cell function. nih.gov For instance, HDAC inhibitors have shown therapeutic benefits in animal models of inflammatory bowel disease and arthritis. mdpi.comnih.gov Given that Spiruchostatin A is a potent Class I HDAC inhibitor, investigating its efficacy in models of these inflammatory conditions is a logical next step.

    Neurological Disorders: There is a growing body of evidence that HDAC inhibitors are broadly neuroprotective. oup.comnih.gov They have shown therapeutic potential in rodent models of neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases. nih.govdoaj.org The beneficial effects are attributed to both transcriptional and non-transcriptional mechanisms, including the increased expression of neuroprotective genes like BDNF and the hyperacetylation of non-histone proteins such as α-tubulin, which can stabilize microtubules and improve vesicular transport. oup.comnih.govoatext.com The ability of some HDAC inhibitors to cross the blood-brain barrier further supports their potential use for central nervous system disorders. nih.gov Exploring the neuroprotective capabilities of Spiruchostatin A could open up entirely new therapeutic applications for this class of compounds.

    Q & A

    Basic: What are the key structural features of Spiruchostatin A (reduced) relevant to its histone deacetylase (HDAC) inhibitory activity?

    Spiruchostatin A (reduced) contains a bicyclic depsipeptide structure with a disulfide bond and a hydroxamic acid moiety critical for HDAC binding. The reduced form’s thiol groups enhance metal-binding affinity, enabling competitive inhibition of HDAC enzymatic activity. Structural confirmation relies on NMR (e.g., δ 5.21 ppm for the hydroxamate proton) and MS (m/z 847.3 [M+H]+) . Researchers should prioritize verifying these features using crystallography or molecular docking studies to correlate structural motifs with inhibitory potency.

    Basic: What synthetic routes are commonly used for Spiruchostatin A (reduced), and what are their critical steps?

    Total synthesis involves sequential coupling of peptide fragments, disulfide bond formation, and deprotection. Key steps include:

    • Fragment preparation : Synthesis of 3S-hydroxy-7-mercaptohept-4-en-2-one ester (Intermediate 8) using DIEA as a base .
    • Disulfide formation : Oxidation of protected thiols with iodine in methanol/chloroform to yield the bicyclic core (Intermediate 21) .
    • Final deprotection : HCl treatment to remove tert-butoxycarbonyl (Boc) groups, confirmed by loss of δ 1.40 ppm (Boc methyl) in ¹H NMR .
      Purification via flash chromatography (5% MeOH/CHCl₃) is critical to isolate >95% pure product.

    Advanced: How can researchers optimize the yield of Spiruchostatin A (reduced) during total synthesis?

    Yield optimization requires addressing steric hindrance and oxidation sensitivity:

    • Catalyst selection : Use of TBSCl₃ for hydroxyl protection reduces side reactions (yield improvement from 45% to 68% in Intermediate 13) .
    • Reaction monitoring : Real-time LC-MS tracking of disulfide bond formation minimizes over-oxidation .
    • Biosynthetic alternatives : Overexpression of transcriptional activators in Pseudomonas sp. Q71576 increased Spiruchostatin B yield by 3.2-fold; similar strategies could be adapted for the reduced form .

    Advanced: What methodological considerations are essential when comparing Spiruchostatin A (reduced) with other HDAC inhibitors in preclinical studies?

    Adopt the PICOT framework :

    • Population (P) : Cancer cell lines with confirmed HDAC overexpression (e.g., HeLa).
    • Intervention (I) : Spiruchostatin A (reduced) at IC₅₀ doses (e.g., 12 nM ).
    • Comparison (C) : Benchmarks like Trichostatin A or Vorinostat.
    • Outcome (O) : Quantify histone acetylation via Western blot (H3K9ac) and apoptosis markers (caspase-3).
    • Time (T) : Acute (24–48 hr) vs. chronic (7-day) exposure .
      Ensure blinding and replicate counts (n ≥ 3) to mitigate batch variability.

    Advanced: How can discrepancies in Spiruchostatin A (reduced) production yields between synthetic and biosynthetic approaches be addressed?

    • Genetic engineering : Knockout of competing pathways in Pseudomonas strains (e.g., pvdD deletion) increased precursor availability, reducing Spiruchostatin B byproduct formation by 40% .
    • Hybrid methods : Semi-synthesis combining biosynthetic intermediates (e.g., 3S-hydroxy fragment from fermentation) with chemical coupling improved overall yield to 22% vs. 15% for full synthesis .
    • Analytical rigor : Use UPLC-MS to distinguish reduced vs. oxidized forms (mass shift of +2 Da for disulfide vs. -2 Da for dithiol) .

    Advanced: What statistical approaches are recommended for meta-analyses integrating Spiruchostatin A (reduced) data across heterogeneous studies?

    • Network meta-analysis (NMA) : Rank efficacy against HDAC inhibitors using surface under the cumulative ranking curve (SUCRA). Address heterogeneity via subgroup analysis (e.g., solid vs. hematologic tumors) .
    • Contradiction resolution : Apply Egger’s regression to detect publication bias (e.g., underreporting of null results in IC₅₀ variability) .
    • Data harmonization : Standardize metrics (e.g., % acetylation at 24 hr) and use random-effects models to account for methodological differences (e.g., ELISA vs. flow cytometry) .

    Basic: What analytical techniques are essential for characterizing Spiruchostatin A (reduced) purity and stability?

    • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) with UV detection at 254 nm .
    • Spectroscopy : ¹³C NMR to confirm stereochemistry (e.g., δ 172.1 ppm for carbonyl groups) .
    • Stability testing : Monitor thiol oxidation under aerobic conditions via Ellman’s assay; use argon storage with 1 mM EDTA to extend half-life from 8 hr to 72 hr .

    Advanced: How can researchers design robust dose-response studies for Spiruchostatin A (reduced) in vivo models?

    • Dose range : Start with 0.1–10 mg/kg (based on murine pharmacokinetics showing Tₘₐₓ = 2 hr and t₁/₂ = 6 hr) .
    • Endpoint selection : Tumor volume reduction (≥50% vs. control) and HDAC activity in plasma (fluorometric assay).
    • Control groups : Include vehicle and positive control (e.g., Romidepsin) to validate assay sensitivity.
    • Ethical compliance : Follow ARRIVE guidelines for sample size justification and humane endpoints .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.